molecular formula C10H12IN5O5 B3248207 2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one CAS No. 18438-99-8

2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one

Cat. No.: B3248207
CAS No.: 18438-99-8
M. Wt: 409.14 g/mol
InChI Key: PBEHMRJESXYIKX-UHFFFAOYSA-N
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Description

2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes an iodine atom and a pentofuranosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one typically involves multiple steps, starting from readily available precursors. The process often includes the iodination of a purine derivative, followed by the introduction of the pentofuranosyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a deiodinated compound.

Scientific Research Applications

2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in DNA and RNA interactions.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can bind to these targets, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Guanine: A naturally occurring purine base found in DNA and RNA.

    8-Iodoguanine: A derivative of guanine with an iodine atom at the 8-position.

    2-Amino-6-hydroxypurine: Another purine derivative with similar structural features.

Uniqueness

2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one is unique due to the presence of both an iodine atom and a pentofuranosyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-iodo-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEHMRJESXYIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939829
Record name 2-Imino-8-iodo-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18438-99-8
Record name NSC79218
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-8-iodo-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one
Reactant of Route 2
2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one
Reactant of Route 3
2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one
Reactant of Route 4
2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one
Reactant of Route 5
2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one
Reactant of Route 6
2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one

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